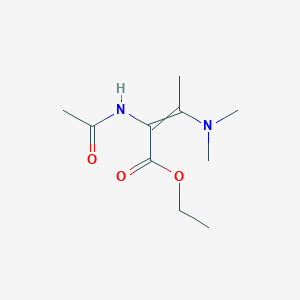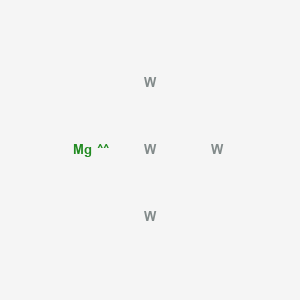
Magnesium--tungsten (1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–tungsten (1/4) is a compound that combines magnesium and tungsten in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
Magnesium–tungsten (1/4) can be synthesized through various methods. One common approach involves the reaction of magnesium with tungsten oxide under high-temperature conditions. The reaction typically occurs in a controlled atmosphere to prevent oxidation of the magnesium. The reaction can be represented as follows: [ \text{4 Mg} + \text{WO}_3 \rightarrow \text{Mg}_4\text{W} + \text{3 MgO} ]
Industrial Production Methods
In industrial settings, the production of magnesium–tungsten (1/4) often involves the use of high-temperature furnaces and controlled atmospheres. The process may include steps such as:
- Mixing magnesium and tungsten oxide powders.
- Heating the mixture in a furnace at temperatures ranging from 700°C to 1000°C.
- Maintaining an inert atmosphere, such as argon, to prevent unwanted reactions.
- Cooling the product and separating the desired compound from by-products.
化学反応の分析
Types of Reactions
Magnesium–tungsten (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and tungsten oxide.
Reduction: It can be reduced by hydrogen to form elemental magnesium and tungsten.
Substitution: The compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions
Oxidation: Requires an oxygen-rich environment at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves reacting with other metal oxides or halides in a controlled atmosphere.
Major Products Formed
Oxidation: Magnesium oxide and tungsten oxide.
Reduction: Elemental magnesium and tungsten.
Substitution: Various metal oxides or halides, depending on the reactants used.
科学的研究の応用
Magnesium–tungsten (1/4) has several scientific research applications, including:
Materials Science: Used in the development of high-strength, lightweight alloys for aerospace and automotive industries.
Chemistry: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Investigated for potential use in biomedical implants and devices due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of refractory materials and coatings for high-temperature applications.
作用機序
The mechanism by which magnesium–tungsten (1/4) exerts its effects depends on its specific application. In catalytic processes, the compound facilitates reactions by providing active sites for reactants to interact. In materials science, its unique combination of magnesium and tungsten atoms contributes to its mechanical strength and thermal stability.
類似化合物との比較
Similar Compounds
Magnesium–molybdenum (1/4): Similar in structure but contains molybdenum instead of tungsten.
Magnesium–titanium (1/4): Contains titanium and exhibits different mechanical and chemical properties.
Magnesium–vanadium (1/4): Contains vanadium and is used in different industrial applications.
Uniqueness
Magnesium–tungsten (1/4) is unique due to its high melting point, excellent mechanical properties, and resistance to oxidation. These characteristics make it suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds.
特性
CAS番号 |
562105-51-5 |
|---|---|
分子式 |
MgW4 |
分子量 |
759.7 g/mol |
InChI |
InChI=1S/Mg.4W |
InChIキー |
WXVSGKSUFPBYED-UHFFFAOYSA-N |
正規SMILES |
[Mg].[W].[W].[W].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
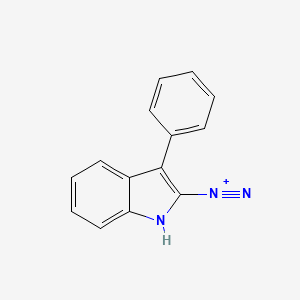

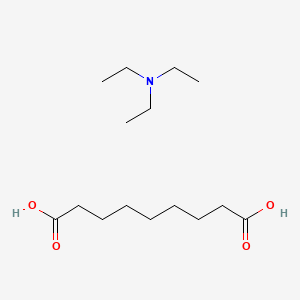

![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
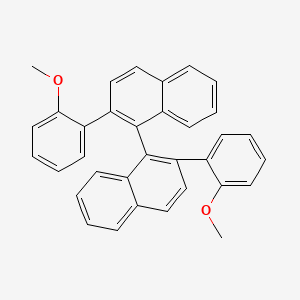
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
